molecular formula C17H12N2O5 B5718127 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid CAS No. 115978-01-3

2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid

Cat. No.: B5718127
CAS No.: 115978-01-3
M. Wt: 324.29 g/mol
InChI Key: ZXHHFWIHGLCKOP-UHFFFAOYSA-N
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Description

2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid is a complex organic compound with a molecular formula of C17H12N2O5 and a molecular weight of 324.29 g/mol This compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group attached to a benzamidoacetic acid moiety

Preparation Methods

The synthesis of 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with methyl 4-aminobenzoate in the presence of sodium hydroxide in ethanol . The resulting intermediate is then subjected to further reactions to yield the final product. The reaction conditions often involve refluxing and monitoring the progress using thin-layer chromatography (TLC) .

Chemical Reactions Analysis

2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-(1,3-Dioxoisoindolin-2-yl)benzamido)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-14(21)9-18-15(22)10-5-7-11(8-6-10)19-16(23)12-3-1-2-4-13(12)17(19)24/h1-8H,9H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHFWIHGLCKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355562
Record name Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115978-01-3
Record name Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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